
4-(1,3-Dioxolan-2-yl)-4-éthylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cristaux Liquides
Les azoxybenzènes, y compris le 1,2-bis(4-(1,3-dioxolan-2-yl)phényl)diazène oxyde, sont largement utilisés comme cristaux liquides . Ces matériaux jouent un rôle crucial dans les technologies d’affichage, telles que les écrans LCD et les appareils électroniques. Leur capacité à basculer entre différentes orientations moléculaires sous un champ électrique appliqué en fait des composants essentiels dans les affichages modernes.
Activités Biologiques
Ce composé possède diverses activités biologiques. Il agit comme un agent insecticide et un stimulateur de la croissance des plantes . Les chercheurs ont exploré son potentiel dans l’amélioration du rendement des cultures et la promotion de la santé des plantes. Comprendre son mode d’action et ses interactions avec les systèmes biologiques est essentiel pour optimiser ses applications agricoles.
Polymères de Coordination
En tant que ligands, les azoxybenzènes participent à la préparation de polymères de coordination . Ces matériaux ont des applications dans la catalyse, la détection et la science des matériaux. L’investigation de la chimie de coordination du 1,2-bis(4-(1,3-dioxolan-2-yl)phényl)diazène oxyde peut conduire à de nouveaux matériaux aux propriétés sur mesure.
Stabilisateurs de Chlorure de Polyvinyle
Les azoxybenzènes servent de stabilisateurs pour les composés de chlorure de polyvinyle (PVC) . Le PVC est largement utilisé dans la construction, l’emballage et d’autres industries. En améliorant la stabilité et la durabilité du PVC, ce composé contribue aux performances des produits à base de PVC.
Synthèse Organique Fine
La réactivité du groupe azoxy permet d’utiliser les azoxybenzènes comme blocs de construction dans la synthèse organique fine . Les chercheurs peuvent exploiter la structure unique de ce composé pour créer des molécules plus complexes. Sa polyvalence en fait un élément précieux pour la conception de nouveaux produits pharmaceutiques, agrochimiques et matériaux fonctionnels.
Synthèse Eco-Responsable
La synthèse du 1,2-bis(4-(1,3-dioxolan-2-yl)phényl)diazène oxyde utilisant le glucose comme réducteur éco-responsable met en évidence sa production durable . Le développement de voies de synthèse vertes est crucial pour minimiser l’impact environnemental. Cette approche s’aligne sur les principes de la chimie verte.
Propriétés
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-ethylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-11(4-2,6-5-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIDFRKGLNAOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCN)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
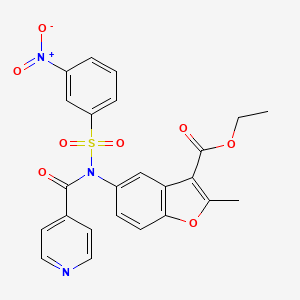
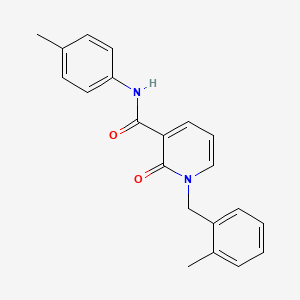
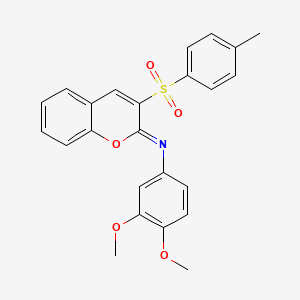
![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
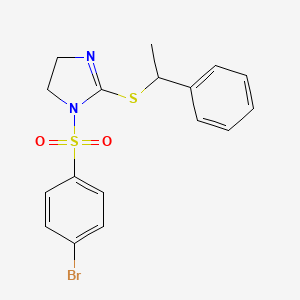
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2409137.png)
![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
![5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one](/img/structure/B2409141.png)

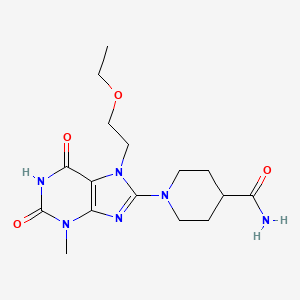
![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)
